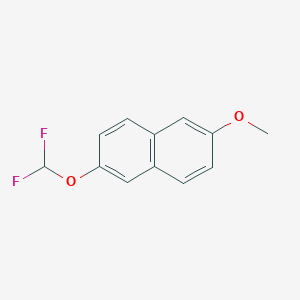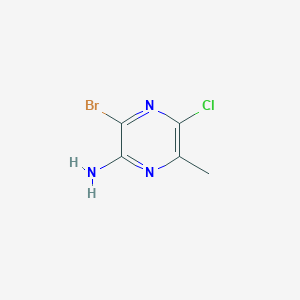
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the indene ring and an acetamide group attached to the 5th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-fluoro-1,1-dimethyl-1H-indene, which can be obtained through the fluorination of 1,1-dimethyl-1H-indene.
Acetylation: The 7-fluoro-1,1-dimethyl-1H-indene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. This step results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The acetamide group may also play a role in binding to target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-Fluoro-1H-inden-5-yl)acetamide
- N-(1,1-Dimethyl-1H-inden-5-yl)acetamide
- N-(7-Chloro-1,1-dimethyl-1H-inden-5-yl)acetamide
Uniqueness
N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide is unique due to the presence of both the fluorine atom and the acetamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the acetamide group provides additional sites for interaction with biological targets.
Propriétés
Formule moléculaire |
C13H14FNO |
|---|---|
Poids moléculaire |
219.25 g/mol |
Nom IUPAC |
N-(7-fluoro-1,1-dimethylinden-5-yl)acetamide |
InChI |
InChI=1S/C13H14FNO/c1-8(16)15-10-6-9-4-5-13(2,3)12(9)11(14)7-10/h4-7H,1-3H3,(H,15,16) |
Clé InChI |
JOBCPIFUHVNFAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C(=C1)F)C(C=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
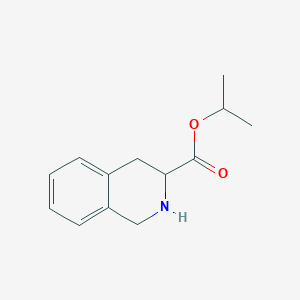
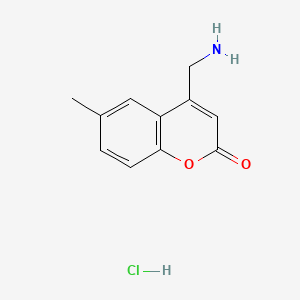
![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B15067895.png)
![1-(Benzo[f]quinolin-2-yl)ethanone](/img/structure/B15067900.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol](/img/structure/B15067907.png)
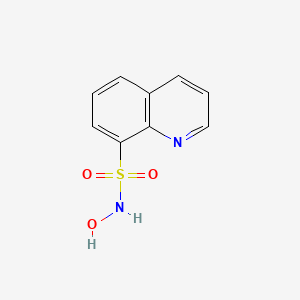
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)

